molecular formula C23H26N2O3S B301047 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301047
M. Wt: 410.5 g/mol
InChI Key: WDFHJOKERSDOQN-NXZXOXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a thiazolidinone derivative with potential biological activity. It has gained interest in the scientific community due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce blood glucose levels in diabetic animals. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments include its potential use in the treatment of various diseases, its low toxicity, and its ease of synthesis. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, the development of more soluble analogs of this compound could improve its use in lab experiments.

Synthesis Methods

The synthesis of 5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the reaction of 2-ethoxybenzaldehyde and 4-ethoxyaniline in the presence of propylamine and thiourea. The reaction takes place in ethanol under reflux conditions, and the product is obtained in good yield. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, diabetes, and inflammation. Studies have also shown that this compound has antimicrobial and antioxidant properties.

properties

Product Name

5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[(2-ethoxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N2O3S/c1-4-15-25-22(26)21(16-17-9-7-8-10-20(17)28-6-3)29-23(25)24-18-11-13-19(14-12-18)27-5-2/h7-14,16H,4-6,15H2,1-3H3/b21-16-,24-23?

InChI Key

WDFHJOKERSDOQN-NXZXOXKRSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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